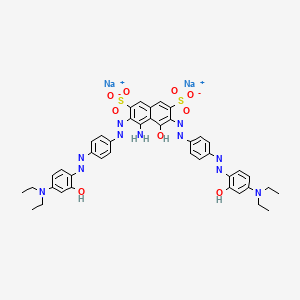
Disodium 4-amino-3,6-bis((4-((4-(diethylamino)-2-hydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3,6-bis4-4-(diethylamino)-2-hydroxyphenylazophenylazo-5-hydroxynaphthalene-2,7-disulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industries, including textiles, leather, and paper, due to its excellent dyeing properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,6-bis4-4-(diethylamino)-2-hydroxyphenylazophenylazo-5-hydroxynaphthalene-2,7-disulphonate (sodium salt) typically involves a multi-step process. The key steps include:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an active hydrogen atom, such as phenol or aniline, to form the azo dye.
The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves precise control of reaction parameters, such as temperature, pH, and reactant concentrations, to achieve consistent quality and minimize by-products. Advanced purification techniques, such as crystallization and filtration, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-3,6-bis4-4-(diethylamino)-2-hydroxyphenylazophenylazo-5-hydroxynaphthalene-2,7-disulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups leads to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-amino-3,6-bis4-4-(diethylamino)-2-hydroxyphenylazophenylazo-5-hydroxynaphthalene-2,7-disulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with Proteins: The compound can bind to proteins, altering their structure and function.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Cellular Uptake: The compound can be taken up by cells, where it may interact with intracellular components and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate (C.I. Direct Black 38)
- Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate (Direct Black 155)
- Disodium 4-amino-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate (Direct Black RBB)
Uniqueness
4-amino-3,6-bis4-4-(diethylamino)-2-hydroxyphenylazophenylazo-5-hydroxynaphthalene-2,7-disulphonate (sodium salt) is unique due to its specific structural features, such as the presence of diethylamino groups and hydroxyl groups, which contribute to its distinct chemical properties and applications .
Properties
CAS No. |
84522-01-0 |
|---|---|
Molecular Formula |
C42H41N11Na2O9S2 |
Molecular Weight |
954.0 g/mol |
IUPAC Name |
disodium;4-amino-3,6-bis[[4-[[4-(diethylamino)-2-hydroxyphenyl]diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C42H43N11O9S2.2Na/c1-5-52(6-2)30-17-19-32(34(54)23-30)48-44-26-9-13-28(14-10-26)46-50-40-36(63(57,58)59)21-25-22-37(64(60,61)62)41(42(56)38(25)39(40)43)51-47-29-15-11-27(12-16-29)45-49-33-20-18-31(24-35(33)55)53(7-3)8-4;;/h9-24,54-56H,5-8,43H2,1-4H3,(H,57,58,59)(H,60,61,62);;/q;2*+1/p-2 |
InChI Key |
HBIFDTIIRJWYIQ-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N(CC)CC)O)N)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















